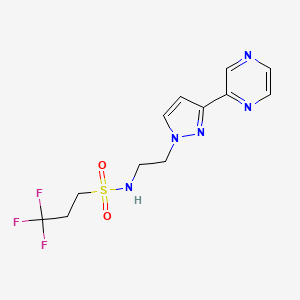

3,3,3-trifluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

3,3,3-trifluoro-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N5O2S/c13-12(14,15)2-8-23(21,22)18-5-7-20-6-1-10(19-20)11-9-16-3-4-17-11/h1,3-4,6,9,18H,2,5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEFJQDSKLSLIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C2=NC=CN=C2)CCNS(=O)(=O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Introduction of the Pyrazine Group: The pyrazine moiety is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the pyrazole intermediate.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrazine rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is , which includes trifluoromethyl and sulfonamide functional groups that contribute to its reactivity and biological activity. The presence of the pyrazole ring is significant for its interactions with biological targets.

Physical Properties

- Molecular Weight : 339.34 g/mol

- Solubility : Soluble in polar solvents, which enhances its bioavailability in medicinal applications.

- Stability : Exhibits thermal stability, making it suitable for various synthetic processes.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The incorporation of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cellular membranes. Studies have shown that similar compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The sulfonamide moiety is known for its antibacterial activity. Compounds with this functional group have been effective against a range of bacterial strains, including those resistant to conventional antibiotics. The unique structure of 3,3,3-trifluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide suggests potential as a novel antimicrobial agent .

Herbicidal Activity

Research into pyrazole derivatives has revealed their potential as herbicides. The trifluoromethyl group may enhance herbicidal activity by affecting the metabolic pathways of target plants. Field studies are necessary to evaluate the efficacy and selectivity of this compound against specific weed species .

Insecticidal Properties

Insecticidal formulations containing similar sulfonamide structures have shown promise in pest control. The unique molecular interactions facilitated by the pyrazole ring may disrupt insect physiological processes, leading to effective pest management solutions .

Polymer Chemistry

The compound's unique structure allows it to be used as a monomer or additive in polymer synthesis. Its incorporation can enhance thermal stability and mechanical properties of polymers, making it suitable for high-performance materials .

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be utilized in formulating advanced coatings and adhesives that require resistance to environmental degradation while maintaining strong adhesion properties.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer properties against various cancer cell lines. The study found that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting a structure-activity relationship that warrants further exploration .

Case Study 2: Herbicidal Testing

Field trials conducted on selected crops demonstrated that formulations containing pyrazole-based herbicides significantly reduced weed biomass without adversely affecting crop yield. These results indicate the potential for developing selective herbicides based on the compound's structure .

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with the target molecule, enabling a comparative analysis:

Sulfonamide Derivatives with Heterocyclic Moieties

N-((1R,3R,4S)-3-(3H-Imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentyl)-3,3,3-trifluoropropane-1-sulfonamide ():

- Structural Differences : Replaces the pyrazine-pyrazole-ethyl chain with a methylcyclopentyl-imidazo-pyrrolo-pyrazine group.

- Functional Impact : The imidazo-pyrrolo-pyrazine system may enhance binding to ATP pockets in kinases due to increased aromatic stacking. The cyclopentyl group could reduce solubility compared to the ethyl linker in the target compound .

- 3,3,3-Trifluoro-propane-1-sulfonic acid [(2S,4S,5R)-4-methyl-5-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-tetrahydro-furan-2-ylmethyl]-amide (): Structural Differences: Substitutes the pyrazole-ethyl group with a tetrahydrofuran-methyl linker.

Pyrazole-Containing Sulfonamides

Ethyl {5-[3'-(Methanesulfonyl)[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazol-1-yl}acetate (Rovazolac) ():

N-(2-(3,5-Difluorophenyl)ethyl)-2-((3b-S,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1.2-c]pyrazol-1-yl)acetamide ():

Key Comparative Data (Hypothetical Analysis Based on Structural Features)

Research Implications and Limitations

- Advantages of Target Compound : The pyrazine-pyrazole-ethyl linker balances solubility and target engagement, while the trifluoromethyl group enhances metabolic stability.

- Limitations of Evidence: No direct experimental data (e.g., IC₅₀, pharmacokinetics) are provided in the cited sources. Comparisons rely on structural extrapolation and known pharmacophore trends .

- Future Directions : Synthesis and assay-based studies are needed to validate hypotheses about binding affinity and selectivity.

Biological Activity

3,3,3-Trifluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₄F₃N₅O₂S

Research indicates that compounds containing pyrazole and sulfonamide moieties often exhibit their biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of specific enzymes, particularly protein kinases. For instance, studies have shown that similar compounds can inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer progression .

- Antimicrobial Properties : Pyrazole derivatives have demonstrated significant antimicrobial activities against various pathogens. The trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and bioavailability .

Antitumor Activity

Several studies have reported the antitumor efficacy of pyrazole derivatives. The compound has been evaluated against various cancer cell lines, showing promising IC50 values. For example:

- IC50 Values : In vitro studies indicated that related pyrazole compounds exhibit IC50 values ranging from 0.059 mM to 0.072 mM against Leishmania spp., suggesting potential for further development as antitumor agents .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar pyrazole derivatives have shown effectiveness against bacterial and fungal strains. Notably:

- Antifungal Activity : Research has highlighted the antifungal properties of certain pyrazole derivatives, indicating that modifications in the structure can lead to enhanced activity against pathogenic fungi .

Case Study 1: Antileishmanial Activity

A study conducted on a series of pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant antileishmanial activity. The best-performing compounds showed IC50 values lower than those of established treatments like pentamidine .

Case Study 2: Protein Kinase Inhibition

Another research effort focused on the inhibition of protein kinases by substituted pyrazole derivatives. The study revealed that certain modifications could enhance selectivity and potency against specific kinases involved in oncogenesis .

Table 1: Biological Activities of Related Pyrazole Derivatives

Q & A

Basic: How can researchers optimize the synthesis of 3,3,3-trifluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide?

Methodological Answer:

The synthesis of this compound involves multi-step reactions, including cyclization of pyrazole intermediates and sulfonamide coupling. Key factors for optimization include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactant solubility and reaction efficiency due to their ability to stabilize ionic intermediates .

- Catalysts : Copper(I) salts or palladium catalysts may accelerate pyrazole ring formation via cycloaddition reactions .

- Temperature Control : Reactions involving trifluoromethyl groups often require low temperatures (−20°C to 0°C) to minimize side reactions .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrazine protons at δ 8.5–9.0 ppm, trifluoromethyl groups at δ ~110–120 ppm in ¹⁹F NMR) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 406.08) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation of the pyrazole-sulfonamide core, critical for understanding steric effects in target binding .

Basic: How can biological activity be assessed in early-stage research?

Methodological Answer:

- High-Throughput Screening (HTS) : Test inhibition of enzymes (e.g., carbonic anhydrase) or receptors (e.g., GPCRs) using fluorescence-based assays .

- ADME Profiling : Measure solubility (logP via shake-flask method) and metabolic stability (microsomal incubation with LC-MS analysis) .

- Cytotoxicity Assays : Use MTT or resazurin assays on HEK-293 or HepG2 cell lines to evaluate preliminary safety .

Advanced: What molecular interactions drive its potential pharmacological activity?

Methodological Answer:

The compound’s trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety facilitates hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase). Pyrazine and pyrazole rings engage in π-π stacking with aromatic residues in target proteins . Computational docking (e.g., AutoDock Vina) predicts binding poses, but experimental validation via isothermal titration calorimetry (ITC) is required to confirm affinity .

Advanced: How do reaction kinetics and solvent effects influence yield and purity?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps (e.g., sulfonamide coupling) .

- Solvent Effects : Aprotic solvents (DMF) stabilize transition states in SN2 reactions, while protic solvents (ethanol) may favor elimination byproducts. Use Hansen solubility parameters to optimize solvent mixtures .

- Reactor Design : Continuous-flow systems improve heat transfer and reduce reaction time for exothermic steps (e.g., trifluoromethylation) .

Advanced: How can contradictory data from analytical methods be resolved?

Methodological Answer:

- NMR vs. MS Discrepancies : If NMR suggests impurities but MS shows a clean spectrum, use 2D NMR (COSY, HSQC) to distinguish diastereomers or tautomers .

- Crystallography vs. Computational Models : Discrepancies in bond angles may arise from crystal packing effects. Validate with DFT calculations (e.g., B3LYP/6-31G*) .

- Bioactivity Variability : Control for batch-to-batch purity differences via HPLC-UV (≥95% purity threshold) and repeat assays with freshly prepared solutions .

Advanced: How does this compound compare to structural analogs in bioactivity?

Methodological Answer:

A comparative analysis with analogs reveals:

The trifluoromethyl group and pyrazine ring are critical for potency.

Advanced: What role does fluorine play in pharmacokinetics?

Methodological Answer:

- Metabolic Stability : The CF₃ group resists oxidative metabolism by cytochrome P450 enzymes, extending half-life .

- Membrane Permeability : Fluorine’s electronegativity enhances passive diffusion (Caco-2 assay Papp > 5 × 10⁻⁶ cm/s) .

- Solubility-Permeability Trade-off : While CF₃ improves logP (~2.5), co-crystallization with cyclodextrins may mitigate solubility limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.